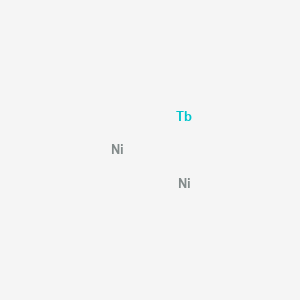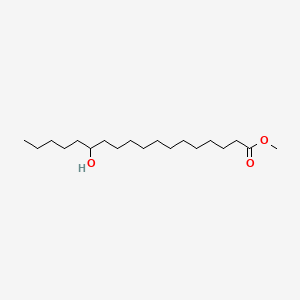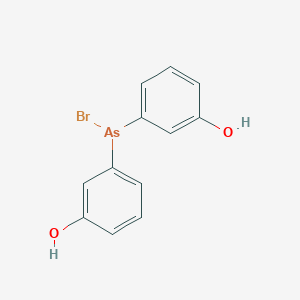
Bis(3-hydroxyphenyl)arsinous bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-hydroxyphenyl)arsinous bromide is an organoarsenic compound characterized by the presence of two 3-hydroxyphenyl groups attached to an arsenic atom, which is further bonded to a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-hydroxyphenyl)arsinous bromide typically involves the reaction of 3-hydroxyphenylarsine oxide with hydrogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(3-Hydroxyphenyl)arsine oxide+HBr→Bis(3-hydroxyphenyl)arsinous bromide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-hydroxyphenyl)arsinous bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: It can be reduced to form arsenic(III) derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide or amines can replace the bromine atom.
Major Products Formed
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) compounds.
Substitution: Various substituted arsinous compounds.
Applications De Recherche Scientifique
Bis(3-hydroxyphenyl)arsinous bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Bis(3-hydroxyphenyl)arsinous bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-hydroxyphenyl)arsinous bromide
- Bis(2-hydroxyphenyl)arsinous bromide
- Bis(3-methoxyphenyl)arsinous bromide
Uniqueness
Bis(3-hydroxyphenyl)arsinous bromide is unique due to the specific positioning of the hydroxy groups on the phenyl rings, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propriétés
Numéro CAS |
6308-60-7 |
|---|---|
Formule moléculaire |
C12H10AsBrO2 |
Poids moléculaire |
341.03 g/mol |
Nom IUPAC |
3-[bromo-(3-hydroxyphenyl)arsanyl]phenol |
InChI |
InChI=1S/C12H10AsBrO2/c14-13(9-3-1-5-11(15)7-9)10-4-2-6-12(16)8-10/h1-8,15-16H |
Clé InChI |
WGIUAVGRPJAUKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[As](C2=CC=CC(=C2)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


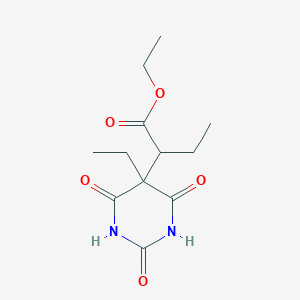
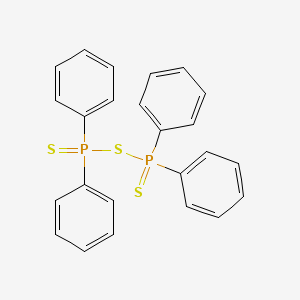
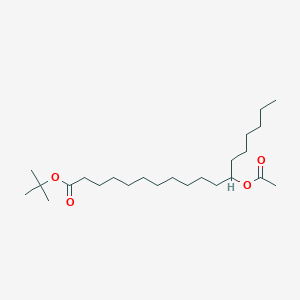
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
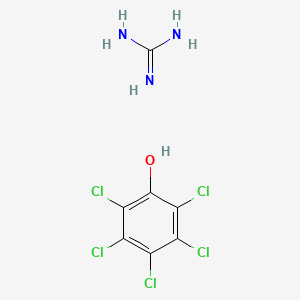
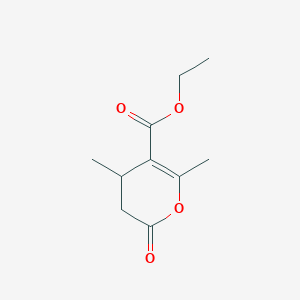
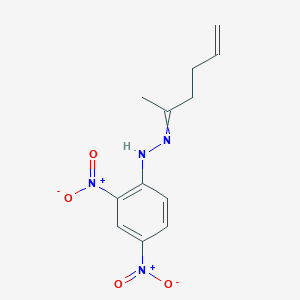
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
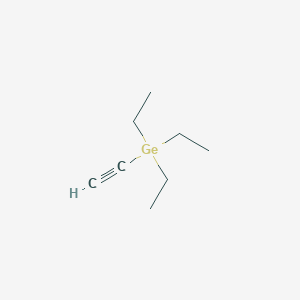
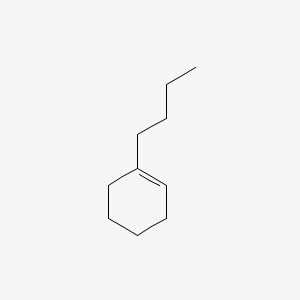
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
